molecular formula C21H24N6O B11465012 N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide

Cat. No.: B11465012
M. Wt: 376.5 g/mol
InChI Key: CYMNIPQHXZVFFZ-UHFFFAOYSA-N
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Description

N-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]CYCLOPROPANECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups, an indole moiety, and a cyclopropane carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and indole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]CYCLOPROPANECARBOXAMIDE is unique due to its combination of a pyrimidine ring, an indole moiety, and a cyclopropane carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]cyclopropanecarboxamide

InChI

InChI=1S/C21H24N6O/c1-13-11-14(2)25-21(24-13)27-20(26-19(28)15-7-8-15)22-10-9-16-12-23-18-6-4-3-5-17(16)18/h3-6,11-12,15,23H,7-10H2,1-2H3,(H2,22,24,25,26,27,28)

InChI Key

CYMNIPQHXZVFFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4CC4)C

Origin of Product

United States

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